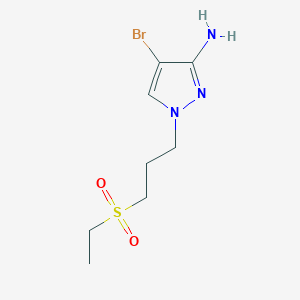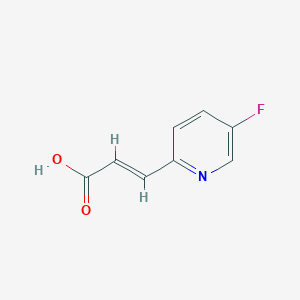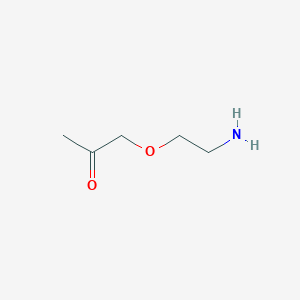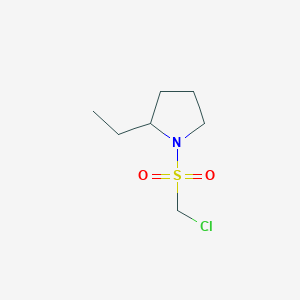
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chloromethylsulfonyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine typically involves the reaction of 2-ethylpyrrolidine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, including biochemical modifications and synthetic transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-((Chloromethyl)sulfonyl)pyrrolidine: Lacks the ethyl group, making it less hydrophobic.
2-((Chloromethyl)sulfonyl)pyrrolidine: Substitution at a different position on the pyrrolidine ring.
1-((Bromomethyl)sulfonyl)-2-ethylpyrrolidine: Bromine instead of chlorine, affecting reactivity and selectivity.
Uniqueness
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine is unique due to the combination of its chloromethylsulfonyl group and ethyl substitution, which confer specific reactivity and physical properties
Propiedades
Fórmula molecular |
C7H14ClNO2S |
|---|---|
Peso molecular |
211.71 g/mol |
Nombre IUPAC |
1-(chloromethylsulfonyl)-2-ethylpyrrolidine |
InChI |
InChI=1S/C7H14ClNO2S/c1-2-7-4-3-5-9(7)12(10,11)6-8/h7H,2-6H2,1H3 |
Clave InChI |
TWPVQYDDJVTKME-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCN1S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


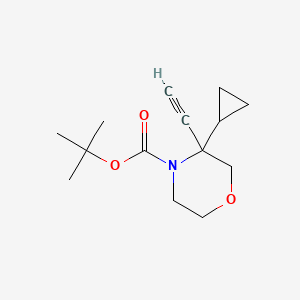
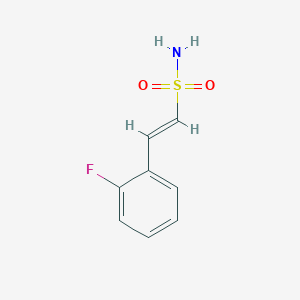
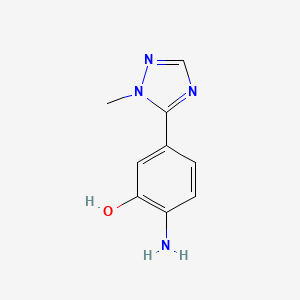
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13492187.png)
![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
![(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)
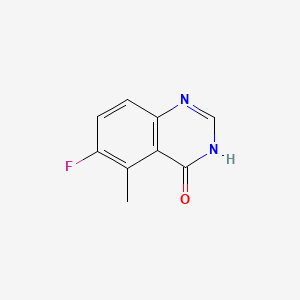
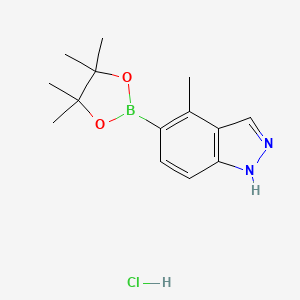
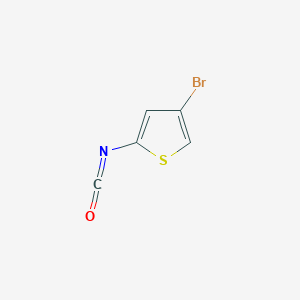
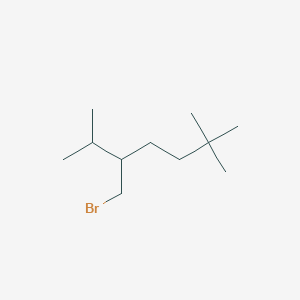
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)
